1-(4-Ethylphenyl)-2-methylpropan-1-amine
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Overview
Description
1-(4-Ethylphenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure
Preparation Methods
The synthesis of 1-(4-Ethylphenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzylamine with 2-bromopropane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling and biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its effects.
Comparison with Similar Compounds
1-(4-Ethylphenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:
1-(4-Methylphenyl)-2-methylpropan-1-amine: Differing by a methyl group instead of an ethyl group, this compound may exhibit different chemical and biological properties.
1-(4-Ethylphenyl)-2-ethylpropan-1-amine:
Properties
IUPAC Name |
1-(4-ethylphenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9,12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZNVHCGSSIBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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